1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione
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Overview
Description
1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione is an organometallic compound that belongs to the class of maleimides. It is characterized by the presence of a ferrocene moiety attached to a maleimide group via an ethyl linker. The compound has the chemical formula C16H15FeNO2 and a molecular weight of 309.14 g/mol . The ferrocene unit imparts unique electrochemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione typically involves the reaction of ferrocene with maleimide derivatives. One common method is the nucleophilic substitution reaction where ferrocene is reacted with a maleimide derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion under mild conditions using oxidizing agents such as ferric chloride or ceric ammonium nitrate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The maleimide group can undergo nucleophilic substitution reactions with amines, thiols, and other nucleophiles
Common Reagents and Conditions
Oxidation: Ferric chloride, ceric ammonium nitrate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of ferrocenium ion derivatives.
Reduction: Formation of reduced ferrocene derivatives.
Substitution: Formation of substituted maleimide derivatives
Scientific Research Applications
1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a building block in the synthesis of complex organometallic structures.
Biology: Employed in the development of biosensors due to its electrochemical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including conductive polymers and coatings
Mechanism of Action
The mechanism of action of 1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione is primarily related to its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, which can be exploited in various applications. The maleimide group can form covalent bonds with nucleophiles, making it useful in bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
Ferrocene: A simpler organometallic compound with similar redox properties but lacks the maleimide functionality.
Maleimide: A compound with similar reactivity but lacks the ferrocene moiety.
N-(2-Ferrocenylethyl)phthalimide: A compound with a similar structure but with a phthalimide group instead of a maleimide group
Uniqueness
1-[2-(ferrocen-1-yl)ethyl]-1H-pyrrole-2,5-dione is unique due to the combination of the redox-active ferrocene moiety and the reactive maleimide group. This dual functionality makes it versatile for applications in electrochemistry, bioconjugation, and material science .
Properties
Molecular Formula |
C16H15FeNO2-6 |
---|---|
Molecular Weight |
309.14 g/mol |
IUPAC Name |
1-(2-cyclopenta-2,4-dien-1-ylethyl)pyrrole-2,5-dione;cyclopentane;iron |
InChI |
InChI=1S/C11H10NO2.C5H5.Fe/c13-10-5-6-11(14)12(10)8-7-9-3-1-2-4-9;1-2-4-5-3-1;/h1-6H,7-8H2;1-5H;/q-1;-5; |
InChI Key |
LNWPOVPOVWEHGO-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)CCN2C(=O)C=CC2=O.[Fe] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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